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Compound of Interest

Compound Name: Tibric acid

Cat. No.: B1683151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the historical findings of Tibric acid with

other prominent fibric acid derivatives, namely clofibrate, gemfibrozil, and fenofibrate. The data

presented is collated from historical and contemporary clinical studies to offer an objective

overview of their performance in managing hyperlipidemia.

Data Presentation: Comparative Efficacy on Lipid
Profiles
The following tables summarize the quantitative effects of Tibric acid and other fibrates on key

lipid parameters. The data is presented as the mean percentage change from baseline.

Table 1: Effect on Serum Triglycerides
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Drug Dosage
Study
Population

Mean
Triglyceride
Reduction (%)

Reference

Tibric Acid 1 g/day

Type IV

Hyperlipoprotein

emia (High

Baseline)

41% [1]

Clofibrate 2 g/day

Type IV

Hyperlipoprotein

emia (High

Baseline)

36% [1]

Clofibrate 1.5 g/day

Hyperlipoprotein

emia (Types IIb,

IV, V)

Similar to

Gemfibrozil 800

mg/day

[2]

Gemfibrozil 1200 mg/day
Hypertriglyceride

mia
48% - 70% [3]

Fenofibrate 300 mg/day
Hypertriglyceride

mia
20% - 50% [4]

Table 2: Effect on Serum Total Cholesterol
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Drug Dosage
Study
Population

Mean Total
Cholesterol
Reduction (%)

Reference

Tibric Acid 1 g/day

Type IV

Hyperlipoprotein

emia

Less pronounced

than triglyceride

reduction

[1]

Clofibrate 2 g/day

Type IV

Hyperlipoprotein

emia

Less pronounced

than triglyceride

reduction

[1]

Clofibrate 1 g twice daily

Type III

Hyperlipoprotein

emia

40% [3]

Gemfibrozil
600 mg twice

daily

Type III

Hyperlipoprotein

emia

54% [3]

Fenofibrate Not specified
Hypercholesterol

emia

More active

reduction than

clofibrate

[5]

Table 3: Effect on Lipoprotein Cholesterol (VLDL, HDL)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/192685/
https://pubmed.ncbi.nlm.nih.gov/192685/
https://pubmed.ncbi.nlm.nih.gov/8060383/
https://pubmed.ncbi.nlm.nih.gov/8060383/
https://www.benchchem.com/pdf/A_Head_to_Head_Showdown_Unraveling_the_Comparative_Efficacy_of_Fibrate_Drugs_in_Research.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Dosage
Study
Population

Effect on
VLDL
Cholesterol

Effect on
HDL
Cholesterol

Reference

Tibric Acid 1 g/day

Type IV

Hyperlipoprot

einemia

Not explicitly

quantified

Not explicitly

quantified
[1]

Clofibrate
1 g twice

daily

Type III

Hyperlipoprot

einemia

-59% +9% [3]

Gemfibrozil
600 mg twice

daily

Type III

Hyperlipoprot

einemia

-79% +7% [3]

Fenofibrate Not specified
General

Dyslipidemia

Reduces

VLDL

Increases

HDL
[5]

Experimental Protocols
Historical Tibric Acid Study (Bielmann et al., 1977)
Objective: To compare the hypolipidemic effects of Tibric acid, clofibrate, and a placebo in

patients with type IV hyperlipoproteinemia.[1]

Study Design:

A 6-month, double-blind, placebo-controlled, parallel-group study.

Patients were divided into two groups based on their baseline serum triglyceride levels: a

"low pathological level" group and a "high pathological level" group.[1]

Patient Population:

Patients diagnosed with type IV hyperlipoproteinemia.

Specific inclusion and exclusion criteria from the original publication are not readily available

in modern databases.
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Treatment:

Tibric acid: 1 g/day

Clofibrate: 2 g/day

Placebo[1]

Lipid Analysis Methodology (Presumed based on 1970s standard practices):

Serum total cholesterol and triglycerides were likely measured using colorimetric or

enzymatic assays, which were standard methods during that era.

Lipoprotein fractions (VLDL) were likely separated by ultracentrifugation or electrophoresis,

common research techniques at the time for lipoprotein analysis.[6]

Statistical Analysis:

The publication indicates a comparison of mean serum triglyceride and cholesterol

concentrations between the treatment groups and placebo. The specific statistical tests used

are not detailed in the available abstract.[1]

General Protocol for Modern Fibrate Clinical Trials
Modern clinical trials for hypolipidemic agents follow a more standardized and rigorous

protocol.

Objective: To evaluate the efficacy and safety of a fibrate in a specific patient population with

dyslipidemia.

Study Design:

Typically a randomized, double-blind, placebo-controlled, multicenter study.

May include a dietary lead-in period to stabilize lipid levels before randomization.

Patient Population:
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Clearly defined inclusion and exclusion criteria based on lipid levels (e.g., triglycerides > 150

mg/dL, HDL-C < 40 mg/dL), age, and comorbidities.

Informed consent is obtained from all participants.

Treatment:

Standardized doses of the investigational fibrate and placebo.

Often includes a run-in period with a placebo to ensure compliance and identify non-

responders.

Lipid Analysis Methodology:

Fasting blood samples are collected at baseline and at specified intervals throughout the

study.

Lipid profiles (total cholesterol, triglycerides, HDL-C, LDL-C) are measured using automated

enzymatic assays.

LDL-C is often calculated using the Friedewald formula, provided triglycerides are not

excessively high.[6]

Apolipoproteins (ApoA1, ApoB) and lipoprotein subfractions may be analyzed using

techniques like immunoturbidimetry, nuclear magnetic resonance (NMR) spectroscopy, or

gradient gel electrophoresis.

Statistical Analysis:

The primary efficacy endpoint is typically the percent change in a lipid parameter (e.g.,

triglycerides) from baseline to the end of treatment.

Statistical significance is determined using appropriate tests such as Analysis of Covariance

(ANCOVA), adjusting for baseline values and other relevant covariates.

Mandatory Visualization
PPAR-alpha Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/192685/
https://pubmed.ncbi.nlm.nih.gov/192685/
https://pubmed.ncbi.nlm.nih.gov/190609/
https://pubmed.ncbi.nlm.nih.gov/8060383/
https://pubmed.ncbi.nlm.nih.gov/8060383/
https://www.medicaid.nv.gov/Downloads/provider/Fibric%20Acid_09222016.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Showdown_Unraveling_the_Comparative_Efficacy_of_Fibrate_Drugs_in_Research.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5036374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5036374/
https://www.benchchem.com/product/b1683151#replicating-historical-tibric-acid-study-findings
https://www.benchchem.com/product/b1683151#replicating-historical-tibric-acid-study-findings
https://www.benchchem.com/product/b1683151#replicating-historical-tibric-acid-study-findings
https://www.benchchem.com/product/b1683151#replicating-historical-tibric-acid-study-findings
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683151?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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